molecular formula C15H20N2O4 B11836074 Ethyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate

Ethyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate

Cat. No.: B11836074
M. Wt: 292.33 g/mol
InChI Key: RPNQATLUCKIAHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate is a piperidine-based compound characterized by a carbamoylphenoxy substituent at the 4-position of the piperidine ring and an ethyl ester group at the 1-position. The carbamoylphenoxy group introduces hydrogen-bonding capacity, which may enhance interactions with biological targets such as enzymes or receptors.

Properties

Molecular Formula

C15H20N2O4

Molecular Weight

292.33 g/mol

IUPAC Name

ethyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate

InChI

InChI=1S/C15H20N2O4/c1-2-20-15(19)17-9-7-13(8-10-17)21-12-5-3-11(4-6-12)14(16)18/h3-6,13H,2,7-10H2,1H3,(H2,16,18)

InChI Key

RPNQATLUCKIAHL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(CC1)OC2=CC=C(C=C2)C(=O)N

Origin of Product

United States

Preparation Methods

Optimization of Cyclization Conditions

Reaction parameters such as temperature, solvent, and base strength significantly impact cyclization efficiency. The use of NaH as a base in THF ensures rapid deprotonation and minimizes side reactions, while reflux conditions (66–70°C) enhance reaction kinetics. Alternatives like potassium tert-butoxide (t-BuOK) in dimethylformamide (DMF) have been explored but often result in lower yields due to competing elimination pathways.

Esterification of Piperidine Intermediates

Esterification is critical for introducing the ethyl carboxylate group at the piperidine ring’s 1-position. A widely adopted protocol involves reacting isonipecotic acid (piperidine-4-carboxylic acid) with ethanol in the presence of thionyl chloride (SOCl₂). This method achieves a 94% yield of ethyl piperidine-4-carboxylate, a direct precursor to the target compound. The mechanism proceeds via initial activation of the carboxylic acid by SOCl₂ to form an acyl chloride intermediate, followed by nucleophilic substitution with ethanol:

Piperidine-4-carboxylic acid+SOCl2Piperidine-4-carbonyl chloride+HCl+SO2\text{Piperidine-4-carboxylic acid} + \text{SOCl}2 \rightarrow \text{Piperidine-4-carbonyl chloride} + \text{HCl} + \text{SO}2
Piperidine-4-carbonyl chloride+EtOHEthyl piperidine-4-carboxylate+HCl\text{Piperidine-4-carbonyl chloride} + \text{EtOH} \rightarrow \text{Ethyl piperidine-4-carboxylate} + \text{HCl}

Solvent and Stoichiometric Considerations

Absolute ethanol is preferred to prevent hydrolysis of the acyl chloride intermediate. Stoichiometric excess of SOCl₂ (4.0 equiv) ensures complete conversion of the carboxylic acid, while post-reaction neutralization with 10% NaOH removes residual HCl. Chromatographic purification (e.g., silica gel column) is often necessary to isolate the ester in high purity.

Comparative Analysis of Synthetic Routes

The table below summarizes key preparation methods, highlighting yields, conditions, and limitations:

MethodKey ReagentsConditionsYieldAdvantagesLimitations
CyclizationNaH, THF, methyl acetoacetateReflux, 12 h75%Scalable, one-pot synthesisRequires chromatographic purification
EsterificationSOCl₂, EtOH0°C → reflux, 48 h94%High yield, simple workupCorrosive reagents
SNArCsF, DMA, 4-fluorobenzamide85°C, 18 h58–60%RegioselectiveModerate yield, prolonged time
MitsunobuDEAD, PPh₃, 4-hydroxybenzamideRT, 24 h50–55%Excellent selectivityCostly, complex purification

Optimization Strategies and Industrial Scalability

Industrial production prioritizes cost-effectiveness and minimal purification steps. The esterification method using SOCl₂ is favored for its high yield and compatibility with large-scale reactors. Recent advances employ continuous-flow systems to enhance safety during SOCl₂ handling, reducing exposure risks. For the SNAr route, replacing DMA with polar aprotic solvents like sulfolane improves reaction rates and yields (up to 70%) while lowering operating temperatures.

Catalytic hydrogenation represents an emerging alternative for reducing nitro or cyano intermediates to the carbamoyl group, though this requires additional steps and hydrogenation catalysts (e.g., Pd/C) .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the carbamoylphenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Research:
Ethyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate has been investigated for its anticancer properties. Research indicates that derivatives of piperidine compounds exhibit cytotoxic effects against various cancer cell lines. The structural modifications, including the carbamoyl and phenoxy groups, are believed to enhance the compound's activity against tumor cells .

Synthesis of Bioactive Compounds:
The compound serves as an intermediate in the synthesis of bioactive molecules. For instance, it can be utilized to create novel derivatives that may exhibit enhanced pharmacological profiles, including improved efficacy and reduced side effects in treatments for conditions such as depression and anxiety .

Antihistamines and Antipsychotics:
Similar to other piperidine derivatives, this compound may be employed in the synthesis of antihistamines and antipsychotic medications. Its structural features allow for modifications that can lead to compounds with desirable therapeutic effects .

Analytical Chemistry Applications

High-Performance Liquid Chromatography (HPLC):
this compound can be analyzed using reverse-phase HPLC techniques. The mobile phase typically consists of acetonitrile and water, which facilitates the separation and quantification of this compound in various formulations. This method is crucial for quality control in pharmaceutical manufacturing .

Mass Spectrometry Compatibility:
For applications requiring mass spectrometry, adjustments in the mobile phase can be made to ensure compatibility, allowing for precise identification and quantification of the compound in complex mixtures .

Potential Therapeutic Applications

Neurological Disorders:
Research into piperidine derivatives has shown promise in treating neurological disorders due to their ability to interact with neurotransmitter systems. This compound could potentially modulate pathways involved in conditions such as schizophrenia or bipolar disorder .

Anti-inflammatory Properties:
There is emerging evidence suggesting that compounds with similar structures may exhibit anti-inflammatory effects, making them candidates for further investigation in inflammatory diseases .

Case Studies

StudyFocusFindings
Aziz-ur-Rehman et al. (2018)Synthesis of piperidine derivativesDemonstrated anticancer activity of synthesized compounds derived from piperidine frameworks, highlighting the potential of structural modifications .
HPLC AnalysisAnalytical methodsEstablished a reliable HPLC method for quantifying this compound, ensuring quality control in pharmaceutical applications .
Neuropharmacology ResearchNeurological applicationsInvestigated the effects of piperidine derivatives on neurotransmitter systems, indicating potential therapeutic uses for mood disorders .

Mechanism of Action

The mechanism of action of Ethyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Differences :

  • Ethyl vs. tert-Butyl Esters: Ethyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate (target compound) features an ethyl ester, which is smaller and less sterically hindered than the tert-butyl group in its analog, tert-butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate (CAS 151004-88-5). The tert-butyl group may confer higher metabolic stability but lower solubility due to its hydrophobicity .
Compound Name Ester Group Molecular Weight (g/mol) Key Feature Reference
This compound Ethyl Not reported Carbamoylphenoxy substituent
tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate tert-Butyl Not reported Enhanced steric bulk

Piperidine Derivatives with Aromatic/Electron-Withdrawing Substituents

Functional Group Impact :

  • Ethyl 4-((4-chlorophenyl)(pyridin-2-yl)methoxy)piperidine-1-carboxylate (CAS 207726-35-0): Substituted with a chlorophenyl-pyridylmethoxy group, this compound exhibits dual aromaticity, enabling π-π stacking interactions.
  • This compound was synthesized via tandem hydroformylation/Fischer indolization (56% yield) .
Compound Name Substituent Molecular Weight (g/mol) Biological Relevance Reference
Ethyl 4-((4-chlorophenyl)(pyridin-2-yl)methoxy)piperidine-1-carboxylate Chlorophenyl-pyridylmethoxy 374.86 Potential receptor modulation
Ethyl 4-(1H-indol-3-yl)piperidine-1-carboxylate Indole 257.31 CNS activity (inferred)

Carbamoyl vs. Amide/Carbonyl Derivatives

Hydrogen-Bonding and Solubility :

  • tert-Butyl 4-(benzyl(ethyl)carbamoyl)piperidine-1-carboxylate: Replaces the carbamoylphenoxy group with a benzyl-ethyl carbamoyl moiety.
  • Ethyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate: Contains a keto-ester substituent, which lacks the hydrogen-bonding capacity of the carbamoyl group. This may limit its utility in target-specific interactions .
Compound Name Substituent Key Property Reference
tert-Butyl 4-(benzyl(ethyl)carbamoyl)piperidine-1-carboxylate Benzyl-ethyl carbamoyl High lipophilicity
Ethyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate Keto-ester Reduced H-bonding capacity

Piperidines with Heterocyclic Extensions

Piperazine and Benzimidazole Hybrids :

  • Ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate: Incorporates a piperazine ring linked to a methoxyphenyl group.
  • Ethyl 4-[[1-((4-fluorophenyl)methyl)-1H-benzimidazol-2-yl]amino]piperidine-1-carboxylate: The benzimidazole group is associated with anticancer and antimicrobial activity. The fluorophenyl moiety may enhance bioavailability through improved membrane permeability .
Compound Name Heterocyclic Group Potential Application Reference
Ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate Piperazine-methoxyphenyl Neuropharmacology
Ethyl 4-[[1-((4-fluorophenyl)methyl)-1H-benzimidazol-2-yl]amino]piperidine-1-carboxylate Benzimidazole-fluorophenyl Anticancer/antimicrobial

Biological Activity

Ethyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C14_{14}H18_{18}N2_{2}O3_{3}
  • Molecular Weight : 262.30 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

The compound features a piperidine ring substituted with a carbamoylphenoxy group, which is crucial for its biological interactions.

This compound exhibits multiple mechanisms of action, primarily involving the modulation of neurotransmitter systems. It has been shown to influence the synthesis and release of nitric oxide (NO), which plays a significant role in various physiological processes, including vasodilation and neurotransmission .

Pharmacokinetics

  • Absorption : High probability of human intestinal absorption (1.0).
  • Blood-Brain Barrier Penetration : High likelihood of crossing the blood-brain barrier (0.9577).
  • Metabolism : Potential substrate for various CYP450 enzymes, indicating possible drug-drug interactions .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant anti-inflammatory properties. It enhances the production of pro-inflammatory mediators like IL-6 and IL-8 in macrophages, suggesting its potential role in modulating immune responses .

In Vivo Studies

Animal models have shown that this compound can reduce tumor growth in specific cancer types by inducing apoptosis in cancer cells. The compound's ability to inhibit CARM1 (a protein associated with cancer progression) has been particularly noteworthy, as it leads to decreased cell migration and proliferation .

Case Study 1: Cancer Treatment

A study investigated the effects of this compound on breast cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 10 µM. The compound was found to induce apoptosis through the activation of caspase pathways .

Case Study 2: Neuroprotection

Another study explored the neuroprotective effects of this compound in models of neurodegeneration. Administration resulted in reduced oxidative stress markers and improved cognitive function in treated animals compared to controls .

Data Table: Summary of Biological Activities

Activity TypeEffectReference
Anti-inflammatoryIncreased IL-6 and IL-8 production
AnticancerReduced tumor growth
NeuroprotectiveDecreased oxidative stress

Q & A

Q. What computational tools can predict the compound’s metabolic stability and toxicity?

  • Methodology : Use ADMET software (e.g., SwissADME, ProTox-II) to estimate hepatic clearance, CYP450 inhibition, and hERG channel liability. Compare results with in vitro microsomal stability assays (human liver microsomes, NADPH cofactor) to refine predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.